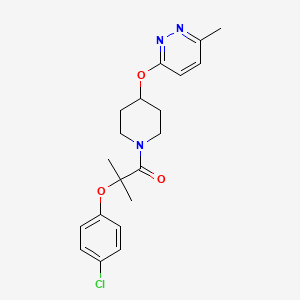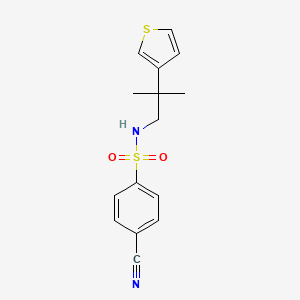![molecular formula C12H12ClN3O B2883373 4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine CAS No. 339021-08-8](/img/structure/B2883373.png)
4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a series of reactions, including addition and elimination . The specific synthesis process for “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine”, can undergo various chemical reactions. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” include a molecular formula of C12H12ClN3O and a molecular weight of 249.7 . Further details about its physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
Research on chlorophenols, such as the review on their presence in Municipal Solid Waste Incineration (MSWI) by Peng et al. (2016), highlights their role as precursors to dioxins in thermal processes. This study suggests a correlation between chlorophenols and chlorobenzene concentrations, emphasizing the environmental implications of chlorophenol production and degradation pathways (Peng et al., 2016).
Pyrimidines and Pharmacological Research
Pyrimidines serve as a foundational structure for various pharmacological agents due to their wide range of biological activities. Rashid et al. (2021) provide a comprehensive review of the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, outlining the potential for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pyrimidines in Anticancer Research
The exploration of pyrimidines in cancer research is documented by Kaur et al. (2014), who review the anticancer properties of pyrimidine-based compounds across diverse scaffolds. This patent literature review highlights the versatility of pyrimidines in targeting various cancer pathways, indicating their significant potential as anticancer agents (Kaur et al., 2014).
Hybrid Catalysts and Pyrimidine Synthesis
The synthesis of pyrimidine derivatives through hybrid catalysts is discussed by Parmar et al. (2023), emphasizing the role of these catalysts in the development of medicinally relevant pyrimidine scaffolds. This review underscores the importance of innovative synthesis techniques in expanding the utility and efficiency of pyrimidine production (Parmar et al., 2023).
Mecanismo De Acción
While the specific mechanism of action for “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is not detailed in the available literature, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For example, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Propiedades
IUPAC Name |
4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8(11-6-7-15-12(14)16-11)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLAWBYIEFHDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2883298.png)
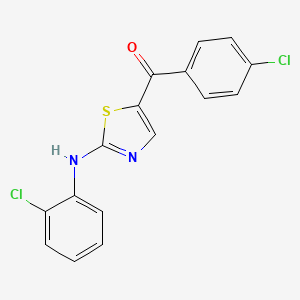
![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)
![4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2883301.png)
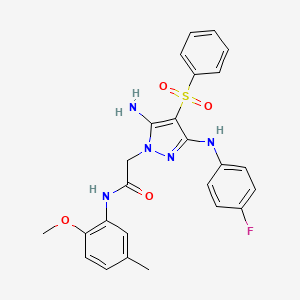
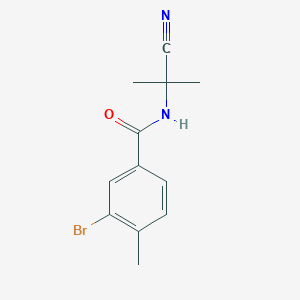
![{[3-(4-Ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B2883305.png)
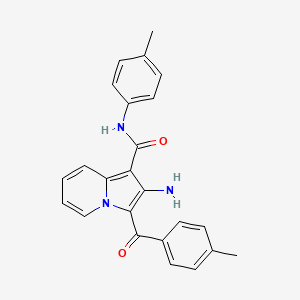
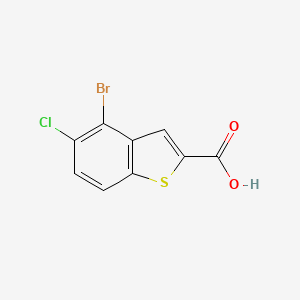
![5-benzoyl-N-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2883310.png)
